molecular formula C20H24N6O B7111461 N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide

N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide

Cat. No.: B7111461
M. Wt: 364.4 g/mol
InChI Key: JEDZFGXLRCUISR-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a cyclohexyl group, a quinoline moiety, and a triazole ring, making it a versatile candidate for various chemical and biological applications.

Properties

IUPAC Name

N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-13-19(20(27)23-15-9-7-14(12-21)8-10-15)24-25-26(13)18-6-2-5-17-16(18)4-3-11-22-17/h2-6,11,14-15H,7-10,12,21H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDZFGXLRCUISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC3=C2C=CC=N3)C(=O)NC4CCC(CC4)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. One common method involves the reduction of nitriles or carboxylic acid derivatives in the presence of ammonia or amines . The quinoline and triazole components are then introduced through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and specialized catalysts to facilitate the various steps in the synthetic pathway.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and triazole sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.

    Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(aminomethyl)cyclohexyl]-5-methyl-1-quinolin-5-yltriazole-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its quinoline and triazole moieties, in particular, provide a versatile platform for further functionalization and application in various fields.

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